1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride
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Overview
Description
1-(7-Azabicyclo[221]heptan-1-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is known for its unique bicyclic structure, which includes a seven-membered ring containing a nitrogen atom
Scientific Research Applications
1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules
- Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
- Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects
- Industry: Used in the development of new materials and chemical processes
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(7-Azabicyclo[22It is structurally similar to the family of tropane alkaloids , which are known to interact with acetylcholine nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Compounds with similar structures, such as tropane alkaloids, are known to act as agonists at acetylcholine nicotinic receptors . This means they bind to these receptors and mimic the action of acetylcholine, triggering a response.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence the cholinergic system, which involves neurotransmission mediated by acetylcholine.
Result of Action
As a potential agonist of acetylcholine nicotinic receptors , it could potentially enhance cholinergic neurotransmission, leading to various physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride typically involves the reaction of a bicyclic amine with an appropriate alcohol under acidic conditions to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Batch or continuous flow reactors
- Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
- Oxidation: Conversion to corresponding ketones or aldehydes
- Reduction: Formation of amines or alcohols
- Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
- Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide
- Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
- Substitution: Use of nucleophiles such as halides or amines under basic or acidic conditions
Major Products Formed
- Oxidation: Formation of ketones or aldehydes
- Reduction: Formation of secondary or tertiary amines
- Substitution: Formation of substituted bicyclic compounds
Comparison with Similar Compounds
Similar Compounds
- **1-(7-Azabicyclo[2.2.1]heptan-1-yl)methanol
- **1-(7-Azabicyclo[2.2.1]heptan-1-yl)propan-1-ol
- **1-(7-Azabicyclo[2.2.1]heptan-1-yl)butan-1-ol
Uniqueness
1-(7-Azabicyclo[221]heptan-1-yl)ethan-1-ol hydrochloride is unique due to its specific bicyclic structure and the presence of an ethan-1-ol group
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQGAWZGHSAMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(N1)CC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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